molecular formula C9H14N2O2S B2519845 N',N',4-trimethylbenzenesulfonohydrazide CAS No. 53153-59-6

N',N',4-trimethylbenzenesulfonohydrazide

Cat. No.: B2519845
CAS No.: 53153-59-6
M. Wt: 214.28
InChI Key: ZGKOFNKFGIVSDI-UHFFFAOYSA-N
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Description

N’,N’,4-trimethylbenzenesulfonohydrazide is a chemical compound with the molecular formula C9H14N2O2S and a molecular weight of 214.288 g/mol . It is known for its unique structure, which includes a sulfonohydrazide group attached to a trimethylbenzene ring. This compound is used in various scientific research applications due to its reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

N’,N’,4-trimethylbenzenesulfonohydrazide can be synthesized through the condensation reaction of 4-trimethylbenzenesulfonyl chloride with hydrazine . The reaction typically involves the use of an organic solvent such as chloroform or methanol, and it is carried out under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for N’,N’,4-trimethylbenzenesulfonohydrazide are not well-documented, the general approach involves large-scale synthesis using similar condensation reactions. The process may include purification steps such as recrystallization to obtain a high-purity product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N’,N’,4-trimethylbenzenesulfonohydrazide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonyl derivatives.

    Reduction: Reduction reactions can convert the sulfonohydrazide group to other functional groups.

    Substitution: The compound can participate in substitution reactions, where the sulfonohydrazide group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl derivatives, while reduction can produce amines or other reduced forms of the compound.

Scientific Research Applications

N’,N’,4-trimethylbenzenesulfonohydrazide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N’,N’,4-trimethylbenzenesulfonohydrazide involves its interaction with biological molecules through its sulfonohydrazide group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but the compound’s reactivity suggests it may interfere with essential cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’,N’,4-trimethylbenzenesulfonohydrazide is unique due to its specific arrangement of the sulfonohydrazide group and the trimethylbenzene ring. This unique structure contributes to its distinct reactivity and potential biological activities, making it a valuable compound for various research applications.

Properties

IUPAC Name

N',N',4-trimethylbenzenesulfonohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2S/c1-8-4-6-9(7-5-8)14(12,13)10-11(2)3/h4-7,10H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGKOFNKFGIVSDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53153-59-6
Record name N',N',4-trimethylbenzene-1-sulfonohydrazide
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